Hydrocortisone-d2

Reference Measurement Isotope Dilution GC-MS Clinical Chemistry

Hydrocortisone-d2 (Cortisol-d2) is a stable isotope-labeled analog of the endogenous glucocorticoid cortisol, where two hydrogen atoms are replaced by deuterium. It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample extraction and ionization, enabling accurate quantification of cortisol in complex biological matrices.

Molecular Formula C21H30O5
Molecular Weight 364.5 g/mol
Cat. No. B12056118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone-d2
Molecular FormulaC21H30O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21-
InChIKeyJYGXADMDTFJGBT-VFWCAETDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocortisone-d2: A Deuterated Internal Standard for LC-MS/MS Cortisol Quantification


Hydrocortisone-d2 (Cortisol-d2) is a stable isotope-labeled analog of the endogenous glucocorticoid cortisol, where two hydrogen atoms are replaced by deuterium . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample extraction and ionization, enabling accurate quantification of cortisol in complex biological matrices [1]. Unlike unlabeled hydrocortisone, its near-identical physicochemical properties allow it to co-elute with the analyte while being distinguishable by mass, a critical advantage over structural analog IS that may exhibit differential matrix effects [2].

Critical Selection Criteria: Why Hydrocortisone-d2 Cannot Be Replaced by Just Any Cortisol IS


Substituting Hydrocortisone-d2 with unlabeled hydrocortisone or a structural analog introduces quantifiable analytical error. Unlabeled cortisol cannot be used as an IS in MS due to its identical mass, while structural analogs can exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, leading to inaccurate peak area ratios . Furthermore, a head-to-head study demonstrated that choosing a higher-deuterated analog like d4-cortisol does not inherently eliminate risk; the d2 form presents a specific, well-characterized interference from a naturally occurring M+2 isotope that must be managed through assay design, making its documented behavior a key differentiator for method development [1].

Head-to-Head Performance Data for Hydrocortisone-d2 Against Key Comparators


Validated Accuracy in a Certified Reference Measurement Procedure

In a candidate reference measurement procedure for serum cortisol using isotope dilution GC-MS, Hydrocortisone-d2 was used as the internal standard. The method demonstrated a recovery range of 99.8% to 101.0% for added cortisol, and a within-day precision (RSD) of 0.7% [1]. This performance was validated against European Reference Materials (ERM-DA 192), showing agreement with certified values. This level of accuracy is a direct functional advantage over non-isotopic internal standard methods, which are susceptible to recovery biases from differential extraction [1].

Reference Measurement Isotope Dilution GC-MS Clinical Chemistry

Characterized Isotopic Interference Profile Compared to Higher Deuterated Analogs

A foundational study using cortisol and its deuterated IS, D2-cortisol, revealed that a naturally occurring isotope of cortisol (m/z 365) acts identically to D2-cortisol, falsely increasing the detected IS amount and decreasing the relative response for the analyte. This effect can compromise assay linearity [1]. This contrasts with d4-cortisol, where the M+2 natural isotope does not overlap with the M+4 IS mass window, but the d2 form's specific, documented interference profile means it can be successfully used by simply managing IS concentration, offering a cost-effective alternative to more highly deuterated forms, provided this known limitation is addressed during method development [1].

Method Validation Isotopic Interference Tandem Mass Spectrometry

Absence of a Significant Primary Isotope Effect in Enzymatic Tracer Studies

For researchers using deuterated cortisol as a metabolic tracer, a critical differentiator is the potential for a kinetic isotope effect (KIE). A study validating the closely related tracer 1,2-[2H]2-cortisone (d2-cortisone) demonstrated no significant primary isotope effect on its conversion to d2-cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) [1]. This class-level inference supports the use of the 1,2-dideuterated form for in vivo metabolic flux studies, as it is metabolized similarly to the endogenous compound, a claim that may not hold for perdeuterated analogs which can exhibit altered pharmacokinetics [2].

Metabolic Tracing 11β-HSD1 Tracer Validation

Improved Selectivity Over Immunoassay-Based Cortisol Measurement

When LC-MS/MS methods using a deuterated internal standard like Hydrocortisone-d2 are compared to traditional immunoassays, the improvement in specificity is substantial. A method comparison for urinary cortisol showed that an LC-MS/MS method correlated with an HPLC method with an r² of 0.992, whereas the correlation with an immunoassay was significantly worse (r² = 0.67), demonstrating the elimination of cross-reacting structural analogs [1]. The use of a stable isotope IS like Hydrocortisone-d2 is central to achieving this high inter-method agreement by correcting for matrix effects that plague other techniques.

Immunoassay Interference Method Comparison Specificity

Recommended Procurement Scenarios for Hydrocortisone-d2 Based on Evidence


Development of High-Accuracy Reference Measurement Procedures for Clinical Laboratories

Procurement is advised for laboratories developing or maintaining candidate reference measurement procedures for serum or urinary cortisol. The documented recovery range of 99.8–101.0% and RSD of 0.7% when using Hydrocortisone-d2 as the internal standard meets the stringent metrological requirements for value assignment to certified reference materials [1]. This application is supported by its successful use in a validated ID-GC-MS method calibrated against ERM-DA 192.

Cost-Conscious High-Throughput Bioanalysis with Managed Isotopic Interference

This compound is the optimal choice for CROs and bioanalytical labs running validated LC-MS/MS cortisol assays where per-sample cost is a primary driver. The well-characterized interference from the natural M+2 isotope is fully manageable by optimizing the internal standard concentration, as detailed by Duxbury et al. [2], allowing labs to avoid the higher procurement cost of d3 or d4-cortisol without sacrificing method validation compliance.

In Vivo Metabolic Flux Studies Using Stable Isotope Tracers

For academic and pharmaceutical research groups investigating 11β-HSD1 activity or cortisol turnover, Hydrocortisone-d2 is the preferred tracer. Evidence from d2-cortisone validation studies demonstrates a lack of a significant primary kinetic isotope effect, ensuring that the tracer's metabolism faithfully mirrors that of endogenous cortisol [3]. This makes it a superior alternative to perdeuterated compounds that have been shown to exhibit metabolic dissimilarity in vivo.

Transitioning Clinical Assays from Immunoassay to LC-MS/MS Platforms

Clinical chemistry labs replacing cortisol immunoassays with LC-MS/MS to resolve cross-reactivity issues should select Hydrocortisone-d2. Its use as an internal standard is key to achieving the massive specificity improvement documented in method comparison studies, where LC-MS/MS demonstrated near-perfect correlation with HPLC (r²=0.99), compared to the poor immunoassay correlation (r²=0.67) [4].

Technical Documentation Hub

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